[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol
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Overview
Description
[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol is a chemical compound with the molecular formula C12H9F2NO It is a derivative of pyridine, featuring a difluorophenyl group at the 6-position and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol typically involves the reaction of 2,4-difluorobenzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The final product is purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [6-(2,4-Difluorophenyl)pyridin-3-YL]carboxylic acid, while nucleophilic substitution can produce various substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding receptor-ligand interactions and developing new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability .
Mechanism of Action
The mechanism of action of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the binding affinity of the compound to its target, while the pyridine ring can facilitate interactions with specific amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Similar in structure but lacks the methanol group, which can affect its reactivity and binding properties.
6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a methanol group, which can influence its chemical and biological properties.
6-(2,4-Difluorophenyl)pyridine-3-carbaldehyde: Features an aldehyde group, which can undergo different chemical reactions compared to the methanol group.
Uniqueness
The presence of both the difluorophenyl and methanol groups in [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol makes it unique among similar compounds. This combination of functional groups can enhance its reactivity and binding properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H9F2NO |
---|---|
Molecular Weight |
221.20 g/mol |
IUPAC Name |
[6-(2,4-difluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9F2NO/c13-9-2-3-10(11(14)5-9)12-4-1-8(7-16)6-15-12/h1-6,16H,7H2 |
InChI Key |
KCPIFCAYKASNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)CO |
Origin of Product |
United States |
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